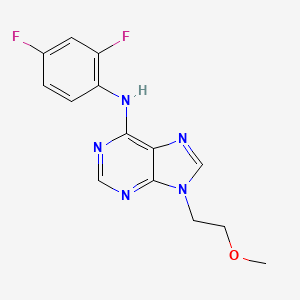![molecular formula C16H23N7O3S B6467897 9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640949-50-2](/img/structure/B6467897.png)
9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a synthetic organic compound that has generated interest due to its structural complexity and potential applications in various scientific fields. The compound features a purine core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
Initial Building Blocks: : The synthesis starts with basic building blocks such as purine derivatives and octahydropyrrolo[3,4-c]pyrrole.
Morpholine Sulfonylation: : Morpholine-4-sulfonyl chloride is introduced to form the sulfonyl group.
Methylation: : The methylation step involves adding a methyl group to the purine ring.
These steps are typically carried out under controlled conditions involving appropriate solvents (e.g., dichloromethane) and reagents (e.g., base catalysts for methylation).
Industrial Production Methods
For industrial-scale production, the process involves:
Optimized Reaction Conditions: : Large-scale reactors and continuous flow systems to maintain optimal temperatures and pressures.
Purification Techniques: : Use of chromatographic methods to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the sulfonyl group.
Reduction: : Reduction can occur at various sites depending on the conditions, potentially yielding different derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the purine or morpholine rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide.
Reduction: : Use of reducing agents like sodium borohydride.
Substitution: : Reagents like halogens or alkylating agents under specific conditions (temperature, solvent).
Major Products
Depending on the reaction, the products can include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in catalysis due to its unique structural properties.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in studying enzymatic pathways.
Biological Markers: : Used as a marker in various biological assays.
Medicine
Drug Development: : Potential candidate for drug development due to its ability to interact with biological targets.
Therapeutic Agents: : Explored for use in treating specific diseases, owing to its bioactivity.
Industry
Material Science: : Used in the development of new materials with specific properties.
Chemical Manufacturing: : Intermediate in the production of other industrial chemicals.
作用機序
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The sulfonyl group, purine core, and methyl substitutions contribute to its binding affinity and specificity. The interaction typically involves:
Binding to Active Sites: : Competing with natural substrates or altering the active site conformation.
Inhibition: : Preventing enzyme activity or receptor signaling pathways.
類似化合物との比較
Similar Compounds
Adenine Derivatives: : Share the purine core but differ in side groups.
Morpholine-based Molecules: : Contain the morpholine ring but lack the sulfonyl group.
Uniqueness
This compound’s uniqueness lies in its combined structural elements of the purine core with a sulfonylated morpholine ring, making it versatile for a wide range of applications and a valuable tool in research.
特性
IUPAC Name |
4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3S/c1-20-11-19-14-15(20)17-10-18-16(14)21-6-12-8-23(9-13(12)7-21)27(24,25)22-2-4-26-5-3-22/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOBSFESIFMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-bromophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine](/img/structure/B6467814.png)
![2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467815.png)
![4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6467818.png)
![2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6467820.png)
![N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467845.png)
![N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467853.png)
![2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6467866.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B6467869.png)
![2-cyclopropyl-5-ethyl-4-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6467878.png)
![2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467880.png)
![5-methyl-4-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B6467882.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide](/img/structure/B6467890.png)
![5,6-dimethyl-3-{2-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6467903.png)

